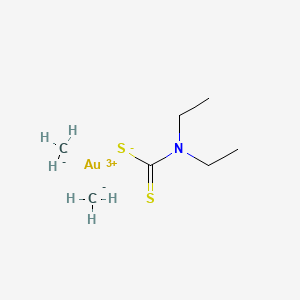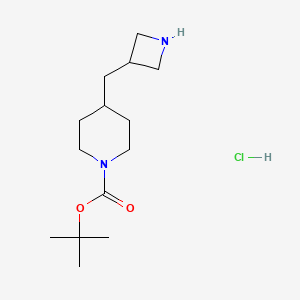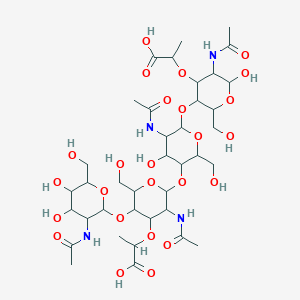
Opyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Opyranose is a type of saccharide that features a six-membered ring structure composed of five carbon atoms and one oxygen atom. This structure is known as a pyranose ring, which is derived from its similarity to the oxygen heterocycle pyran. The pyranose ring is a common structural motif in many carbohydrates, including glucose, and is crucial for the compound’s chemical properties and biological functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Opyranose can be synthesized through the cyclization of linear sugars. The most common method involves the reaction of the hydroxyl group on the fifth carbon atom of a sugar with the aldehyde group on the first carbon atom, forming an intramolecular hemiacetal. This reaction typically occurs under mild acidic or neutral conditions and can be facilitated by heating.
Industrial Production Methods
In industrial settings, the production of this compound often involves the enzymatic conversion of glucose. Enzymes such as glucose isomerase can catalyze the conversion of glucose to fructose, which can then be cyclized to form this compound. This process is efficient and can be scaled up for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Opyranose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lactones or carboxylic acids. Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reduction of this compound can yield sugar alcohols, such as sorbitol. Sodium borohydride is a typical reducing agent used in this reaction.
Substitution: Substitution reactions can occur at the hydroxyl groups of this compound, leading to the formation of ethers or esters. Reagents such as alkyl halides or acyl chlorides are commonly used.
Major Products
Oxidation: Lactones, carboxylic acids
Reduction: Sugar alcohols (e.g., sorbitol)
Substitution: Ethers, esters
Wissenschaftliche Forschungsanwendungen
Opyranose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: Studied for its role in cellular metabolism and energy production.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of biofuels and biodegradable plastics.
Wirkmechanismus
The mechanism of action of opyranose involves its interaction with various enzymes and receptors in biological systems. For example, in cellular metabolism, this compound can be phosphorylated by hexokinase to form glucose-6-phosphate, which then enters glycolysis or the pentose phosphate pathway. The molecular targets include enzymes such as hexokinase and glucose-6-phosphate dehydrogenase, which play crucial roles in these metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Opyranose is similar to other saccharides such as furanose, which features a five-membered ring structure. the six-membered ring of this compound is more thermodynamically stable, making it more prevalent in nature. Other similar compounds include:
Glucthis compound: A form of glucose with a pyranose ring.
Galactthis compound: A form of galactose with a pyranose ring.
Mannthis compound: A form of mannose with a pyranose ring.
This compound is unique due to its stability and versatility in various chemical reactions and biological processes, making it a valuable compound in multiple fields of research and industry.
Eigenschaften
Molekularformel |
C38H62N4O25 |
|---|---|
Molekulargewicht |
974.9 g/mol |
IUPAC-Name |
2-[3-acetamido-5-[3-acetamido-5-[3-acetamido-5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(1-carboxyethoxy)-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid |
InChI |
InChI=1S/C38H62N4O25/c1-11(33(54)55)59-31-23(41-15(5)49)35(58)61-19(9-45)29(31)66-37-22(40-14(4)48)27(53)28(18(8-44)63-37)65-38-24(42-16(6)50)32(60-12(2)34(56)57)30(20(10-46)64-38)67-36-21(39-13(3)47)26(52)25(51)17(7-43)62-36/h11-12,17-32,35-38,43-46,51-53,58H,7-10H2,1-6H3,(H,39,47)(H,40,48)(H,41,49)(H,42,50)(H,54,55)(H,56,57) |
InChI-Schlüssel |
FIUGNIONPNSJNO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)OC(C)C(=O)O)NC(=O)C)O)NC(=O)C)CO)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


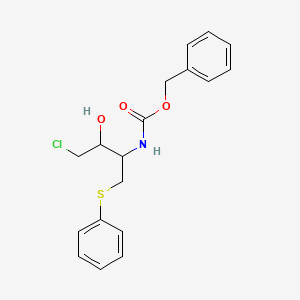
![tert-Butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B15125006.png)
![5-[8-Fluoro-2-[methyl(methylsulfonyl)amino]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-6-yl]-3,5-dihydroxypentanoic acid](/img/structure/B15125016.png)
![spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-ol;chloride](/img/structure/B15125021.png)
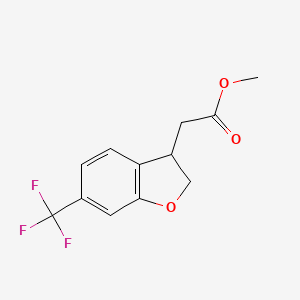

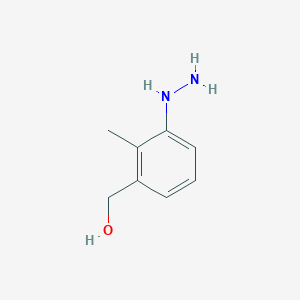
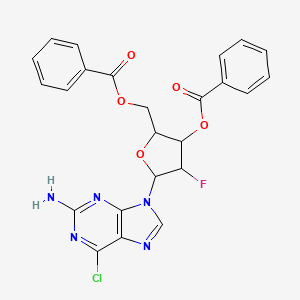

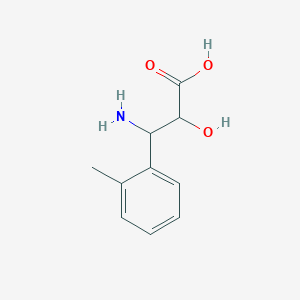
![2,6-Bis[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoic acid](/img/structure/B15125044.png)
